

# Spectroscopic and Synthetic Profile of tert-Butyl (3-iodophenyl)carbamate: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl (3-iodophenyl)carbamate*

Cat. No.: B119290

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **tert-Butyl (3-iodophenyl)carbamate**, a key intermediate in organic synthesis. The information is presented to facilitate its use in research and development, particularly in the context of medicinal chemistry and drug discovery.

## Spectroscopic Data

The structural elucidation of **tert-Butyl (3-iodophenyl)carbamate** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy. At present, specific experimental Infrared (IR) and Mass Spectrometry (MS) data for the 3-iodo isomer are not publicly available. However, data for the closely related 4-iodo isomer is provided for comparative purposes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.83	dd	1.9, 1.8	1H	Ar-H
7.36	ddd	7.9, 1.8, 1.0	1H	Ar-H
7.28–7.24	m	-	1H	Ar-H
6.99	dd	8.0, 7.9	1H	Ar-H
1.51	s	-	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Reference Data: <sup>13</sup>C NMR for tert-Butyl (4-iodophenyl)carbamate (101 MHz, CDCl<sub>3</sub>)

While the <sup>13</sup>C NMR data for the 3-iodo isomer is not readily available, the data for the 4-iodo isomer provides an indication of the expected chemical shifts.

Chemical Shift ( $\delta$ ) ppm
152.5
138.2
120.4
85.7
80.9
28.3

## Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Detailed experimental IR and MS data for **tert-Butyl (3-iodophenyl)carbamate** are not currently available in the public domain. However, the expected characteristic IR absorption bands would include N-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching. For mass spectrometry, the molecular ion peak [M]<sup>+</sup> would be expected, along with fragmentation patterns characteristic of the tert-butyl and iodophenyl moieties.

## Experimental Protocols

### Synthesis of **tert-Butyl (3-iodophenyl)carbamate**

A reported method for the synthesis of **tert-Butyl (3-iodophenyl)carbamate** involves the reaction of 3-iodoaniline with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ).

Procedure: To a flask, add 3-iodoaniline (1.00 equivalent) and di-tert-butyl dicarbonate (1.00 equivalent). The flask is then heated to 80 °C on a rotary evaporator under reduced pressure for 30 minutes. This procedure yields the title compound as an off-white crystalline solid.

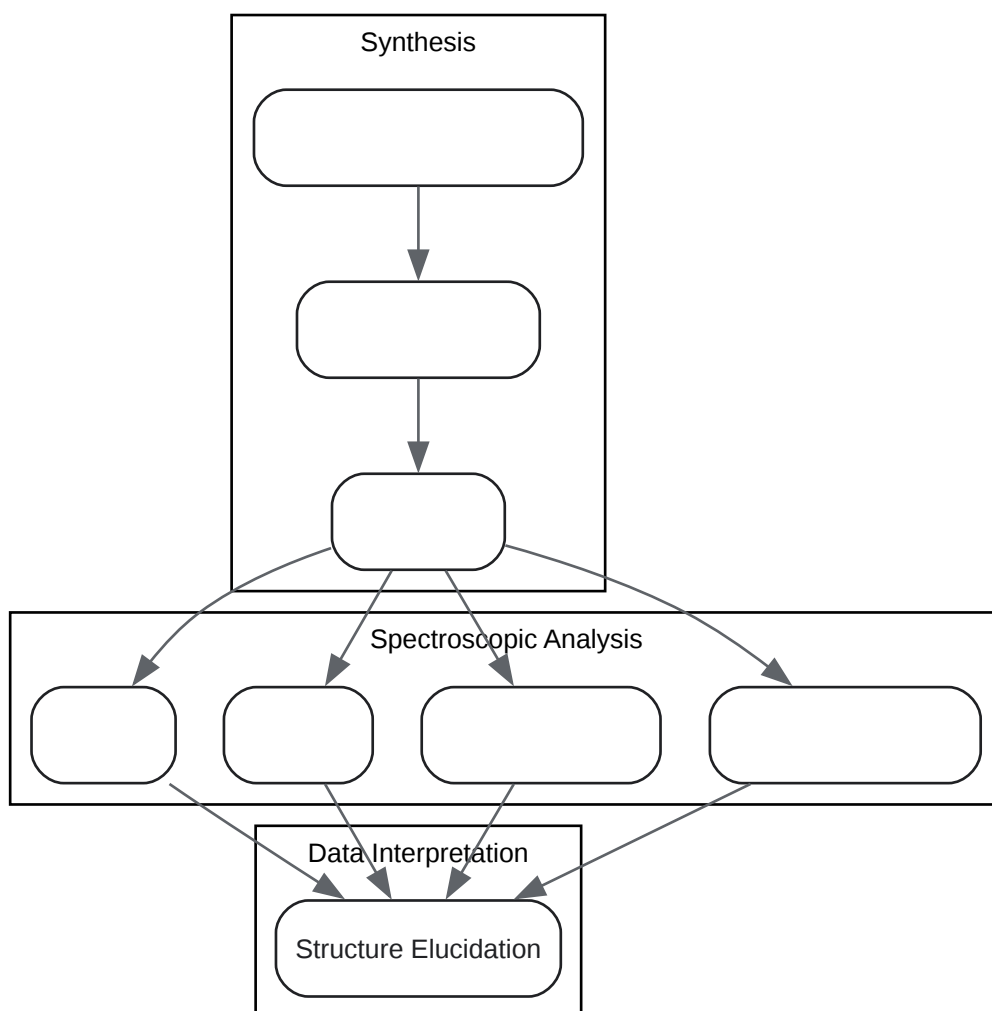
### General Protocol for NMR Spectroscopy

Sample Preparation: A sample of the compound is dissolved in a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube to a final concentration suitable for obtaining a good signal-to-noise ratio.

Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for  $^1\text{H}$ ). Standard pulse sequences are used for data acquisition. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

### Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an organic compound like **tert-Butyl (3-iodophenyl)carbamate**.



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### Synthesis and Spectroscopic Analysis Workflow

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